Aureusimine B - 170713-71-0

Aureusimine B

Catalog Number: EVT-1206259
CAS Number: 170713-71-0
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aureusimine B, also known as phevalin, is a natural pyrazinone produced by certain fungi and by Staphylococcus spp., including S. aureus. Its synthesis appears to be initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation. Aureusimine B inhibits calpain in a casein hydrolysis assay (IC50 = 1.3 µM), contributes to S. aureus infection in mice, and alters human keratinocyte gene expression.
Phevalin is a member of the class of pyrazinones that is pyrazin-2(1H)-one substituted by an isopropyl and benzyl groups at position 3 and 6, respectively. It is a natural product found in Staphylococcus aureus that inhibits calpain in a casein hydrolysis assay (IC50 = 1.3 muM), contributes to S. aureus infection in mice, and alters human keratinocyte gene expression. It has a role as a bacterial metabolite and a calpain inhibitor. It is a member of benzenes and a pyrazinone.
6-Benzyl-3-isopropyl-2(1H)-pyrazinone is a natural product found in Streptomyces albidoflavus, Streptomyces, and Streptomyces griseus with data available.

Tyrvalin (Aureusimine A)

  • Relevance: Tyrvalin is produced by the same NRPS enzyme as 6-benzyl-3-isopropyl-2(1H)-pyrazinone (phevalin) and shares a very similar structure, differing only in the aromatic ring substituent. Both compounds are members of the aureusimine family of cyclic dipeptides. []

Leuvalin

  • Relevance: Similar to tyrvalin, leuvalin is produced by the same enzymatic pathway as 6-benzyl-3-isopropyl-2(1H)-pyrazinone (phevalin) and belongs to the aureusimine family. The structural difference lies in the substitution of the phenylalanine side chain with leucine. []

Phileucin

    References1. Secor, P. R., et al. (2011). Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PLoS One, 6(12), e28836. 2. Secor, P. R., et al. (2012). Correction: Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PLoS One, 7(1), e30133. 3. Zipperer, A., et al. (2016). The AusAB non-ribosomal peptide synthase in Staphylococcus aureus preferentially incorporates exogenous phenylalanine and tyrosine into the aureusimine natural products. 4. Gurke, P., et al. (2013). Phileucin - A Cyclic Dipeptide Similar to Phevalin (Aureusimine B) from Streptomyces coelicolor M1146. Marine Drugs, 11(12), 4673–4683. 5. Wilkening, I., et al. (2019). A Metabolome- and Metagenome-Wide Association Network Reveals Microbial Natural Products and Microbial Biotransformation Products from the Human Microbiota. mSystems, 4(4), e00278-19. 6. Wyatt, P. B., et al. (2019). Synthesis of the Nonribosomal Peptide Phevalin and Analogs. The Journal of Organic Chemistry, 84(12), 7766–7774. 7. Koguchi, Y., et al. (1991). Phevalin, a new calpain inhibitor, from a Streptomyces sp. The Journal of Antibiotics, 44(3), 343–346. 8. Liew, F., et al. (2021). A highly efficient Cre-based Clostridial workflow for genomic integration and expression of large biosynthetic pathways. bioRxiv, 2021.03.18.436029. 9. Fraunholz, M. J., et al. (2018). Staphylococcus aureus Exploits a Non-ribosomal Cyclic Dipeptide to Modulate Survival within Epithelial Cells and Phagocytes.

    Source and Classification

    Aureusimine B is synthesized by Staphylococcus aureus, particularly in biofilm-forming cultures, which produce it in greater quantities than planktonic cultures. Its synthesis involves a nonribosomal peptide synthetase system, specifically the AusA and AusB proteins, which are crucial for its biosynthesis . The compound falls under the category of secondary metabolites that may play a role in microbial virulence, although studies indicate that it does not contribute significantly to the virulence of Staphylococcus aureus .

    Synthesis Analysis

    The biosynthesis of aureusimine B is mediated by a nonribosomal peptide synthetase known as AusA, which consists of two modules with six distinct domains: A1–T1–C–A2–T2–R. The first adenylation domain (A1) activates L-Valine, while the second (A2) activates L-Tyrosine. The process begins with the loading of these amino acids onto their respective thiolation domains (T1 and T2), followed by peptide bond formation catalyzed by the condensation domain (C). This results in the formation of a dipeptide intermediate that undergoes cyclization to yield aureusimine B .

    Technical Parameters:

    • Reaction conditions for synthesizing aureusimine B typically involve:
      • Substrate concentrations: 25 mM L-Valine and 25 mM L-Tyrosine
      • Reaction buffer: 375 mM bicine (pH 8.0), 3 mM magnesium chloride
      • Temperature: 37 °C for 3 hours
      • Detection via high-performance liquid chromatography (HPLC) with fluorescence detection .
    Molecular Structure Analysis

    Aureusimine B features a unique molecular structure characterized by a cyclic dipeptide framework. The compound's molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of approximately 242.27 g/mol. The structure includes a pyrazinone ring formed through spontaneous oxidation of an imine intermediate during synthesis.

    Structural Data:

    • Chemical Structure: The cyclic nature of aureusimine B contributes to its stability and potential biological activity.
    • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have confirmed its structural integrity and purity during synthesis .
    Chemical Reactions Analysis

    Aureusimine B can participate in various chemical reactions, primarily involving oxidation and cyclization processes. The spontaneous oxidation of the dipeptide intermediate to form the pyrazinone heterocycle is a key reaction pathway during its biosynthesis.

    Relevant Reactions:

    • Oxidation: The conversion of the dipeptide to the final pyrazinone structure occurs without additional enzymatic intervention.
    • Cyclization: This reaction is critical for establishing the compound's cyclic structure, which influences its biological properties .
    Mechanism of Action

    The mechanism of action for aureusimine B involves its interaction with human keratinocytes, where it induces differential gene expression. Studies have shown that exposure to aureusimine B leads to significant alterations in keratinocyte gene expression profiles, suggesting potential roles in skin microbiota interactions.

    Key Findings:

    • Exposure to aureusimine B affects the transcriptional activity of various genes involved in skin health.
    • It does not induce apoptosis in keratinocytes but rather modulates their metabolic responses .
    Physical and Chemical Properties Analysis

    Aureusimine B exhibits several notable physical and chemical properties:

    • Solubility: Soluble in organic solvents such as methanol and acetonitrile.
    • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
    • Melting Point: Specific data on melting point are not widely reported but can be inferred from similar compounds.

    Analytical Techniques:

    • High-performance liquid chromatography (HPLC) is commonly used for purity assessment.
    • Mass spectrometry provides molecular weight confirmation and structural elucidation .
    Applications

    Aureusimine B has several scientific applications, particularly in microbiology and dermatology:

    • Microbial Interactions: Its role in influencing bacterial biofilm formation and interspecies communication within microbial communities.
    • Dermatological Research: Investigating its effects on human skin cells may provide insights into skin health and disease mechanisms.
    • Potential Therapeutics: Although not directly linked to virulence, understanding its biological effects could lead to novel therapeutic approaches targeting skin-related conditions influenced by Staphylococcus aureus.
    Introduction to Aureusimine B

    Definition and Structural Characterization of Aureusimine B

    Aureusimine B (also designated phevalin or AUS-B) is a low-molecular-weight cyclic dipeptide belonging to the pyrazinone family of secondary metabolites. Its chemical structure is characterized by a diketopiperazine core formed by the condensation of L-phenylalanine and L-valine residues, resulting in the systematic name cyclo-(L-Phe-L-Val). This configuration generates a pseudo-18-membered ring stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the amide nitrogen atoms. The molecular formula is C~14~H~16~N~2~O~2~, with an exact mass of 229.1335 Da, confirmed through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and tandem MS fragmentation analysis [1] [3].

    The biosynthesis of aureusimine B is directed by a highly conserved nonribosomal peptide synthetase (NRPS) gene cluster (pzn or aus), present across diverse Staphylococcus aureus strains. This enzymatic machinery operates via a thiotemplate mechanism: the ausA gene product activates and loads phenylalanine, while ausB adenylates and tethers valine. Subsequent heterocyclization releases the cyclic dipeptide [1]. This pathway exhibits substrate flexibility, potentially incorporating alternative amino acids to generate structural analogs like aureusimine A (tyrvalin; cyclo-(L-Tyr-L-Val)) and leuvalin (cyclo-(L-Leu-L-Val)), though aureusimine B predominates in S. aureus [3].

    Table 1: Structural and Physicochemical Properties of Aureusimine B

    PropertyCharacteristicAnalytical Method
    Chemical ClassDiketopiperazine / PyrazinoneNMR, MS
    Molecular FormulaC~14~H~16~N~2~O~2~High-resolution MS
    Exact Mass229.1335 DaHPLC-MS
    Major Fragmentation Ionsm/z 172.1 [M+H-C~4~H~9~N]⁺, m/z 120.1 [C~8~H~10~N]⁺Tandem MS
    Solubility ProfileChloroform-extractable; HydrophobicSolvent partitioning
    Producing EnzymesAusA/AusB NRPSGene knockout studies

    Historical Context and Discovery in Staphylococcus aureus

    The initial identification of aureusimine B emerged from investigations into the extracellular metabolome of S. aureus biofilms. In 2010, Zimmermann and Fischbach first characterized the aus gene cluster and identified its pyrazinone products, including aureusimine B, in S. aureus culture supernatants [3]. Early functional studies proposed a direct regulatory role in virulence factor expression. Wyatt et al. (2010) suggested that aureusimines A and B modulated the expression of toxins like alpha-hemolysin, implying a role in quorum sensing or virulence regulation [1]. This perspective was significantly revised following the discovery of an unintended mutation in the sae operon within the bacterial strains used in the original study. Re-evaluation by subsequent research confirmed that the observed virulence alterations were attributable to this genetic artifact rather than aureusimine B itself, necessitating a reassessment of the compound's primary biological function [1] [3].

    A critical clarification was later published, shifting the focus toward aureusimine B's potential involvement in metabolic redox switching and electron transfer processes [1]. Concurrently, its discovery was noted in environmental microbiology: aureusimine B (then termed phevalin) was independently isolated from a soil actinomycete and reported to possess calpain inhibitory activity in eukaryotic systems [1] [3]. However, this calpain inhibition exhibited isoform specificity, showing activity against certain calpain isoforms but not against ubiquitous μ-calpain, suggesting potential selectivity in eukaryotic interactions [1]. The conservation of the aus NRPS cluster across nearly all clinical S. aureus isolates underscores its biological importance, even as its precise endogenous role in staphylococcal physiology underwent reinterpretation.

    Biological Significance in Microbial Communication and Pathogenesis

    Biofilm-Associated Production and Biomarker Potential

    A hallmark of aureusimine B is its differential production in biofilm versus planktonic lifestyles. HPLC-MS analyses reveal significantly elevated levels in S. aureus biofilm-conditioned medium (BCM) compared to planktonic-conditioned medium (PCM). Quantitative studies demonstrate this production disparity persists even when controlling for biomass, indicating true biofilm-specific upregulation [1]. Production increases progressively over biofilm maturation (up to 5 days in continuous flow reactors), correlating with developmental stages. Notably, aureusimine B is detected across diverse S. aureus lineages, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains, and is also produced by Streptococcus mutans and complex oral communities, but is absent in tested Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli etc.) [1]. This phylogenetic distribution suggests a conserved role in Gram-positive biofilm ecology.

    Table 2: Microbial Production Profile of Aureusimine B

    OrganismAureusimine B DetectedContext
    S. aureus ATCC 29213Yes (X)MSSA reference strain
    S. aureus ATCC 33591Yes (X)MRSA reference strain
    S. aureus clinical isolatesYes (X)Multiple strains tested
    S. aureus strain ALC2085Yes (X)Includes sae mutant studies
    Streptococcus mutans ATCC 33535Yes (X)Oral pathogen
    Uncharacterized oral communityYes (X)Human saliva-derived
    Pseudomonas aeruginosaNo (O)Multiple strains tested
    Escherichia coli ATCC 25922No (O)Gram-negative control
    TSB medium controlNo (O)Culture medium baseline

    Modulation of Host Cell Responses

    While aureusimine B alone exerts only modest direct effects on human keratinocytes (HKs), it significantly amplifies the impact of other S. aureus soluble factors. Transcriptomic analysis of HKs exposed to purified aureusimine B (1-10 µM) identified only 24 significantly regulated genes (±2-fold, p<0.05). The most pronounced change was the upregulation of TP63 (p63; +8.28 fold), a transcription factor governing epithelial development and apoptosis [1] [3]. Conversely, notable downregulation occurred in genes involved in cytoskeletal organization (TAGLN, EZR), cell cycle progression (CCND1), and chemokine signaling (CXCL14). Crucially, when aureusimine B was added to S. aureus planktonic-conditioned medium (PCM), it induced amplified transcriptional changes in HKs compared to PCM alone. This suggests aureusimine B acts synergistically with other bacterial components to modulate host cell behavior, potentially priming epithelial cells for altered responses during biofilm-associated infection [1].

    Putative Roles in Virulence and Microbial Ecology

    The biological significance of aureusimine B remains enigmatic but points toward several interconnected mechanisms:

    • Redox Signaling & Metabolic Switching: Emerging hypotheses propose aureusimines function in regulating electron transfer pathways, potentially optimizing metabolism for biofilm persistence. Their cyclic structure may facilitate electron shuttling or modulate redox-sensitive regulators [1].
    • Interspecies Communication: Its production by diverse Gram-positive species in multi-species communities (e.g., oral microbiota) suggests potential roles in bacterial crosstalk, possibly influencing community structure or collective virulence [1].
    • Host Interface Modulation: Synergistic effects with other staphylococcal factors on keratinocyte gene expression (TP63, CXCL14) imply contributions to epithelial barrier disruption or immune evasion during chronic biofilm infection. The downregulation of chemokine CXCL14 is particularly relevant as it participates in antimicrobial defense [1] [3].
    • Calpain Interaction (Controversial): While initial reports from actinomycete-derived phevalin indicated calpain inhibition, subsequent studies found no activity against ubiquitous μ-calpain. Potential interaction with specific calpain isoforms (e.g., those in epidermis) warrants further investigation regarding its impact on host cell signaling and apoptosis pathways [1].

    Table 3: Significant Human Keratinocyte (HK) Gene Expression Changes Induced by Aureusimine B

    Gene SymbolGene Name/FunctionFold Change (1 µM)Fold Change (10 µM)Putative Impact
    TP63Tumor protein p63 (Transcription factor)+3.15+8.28Apoptosis, Epithelial development
    CXCL14C-X-C motif chemokine ligand 14-4.56-4.45Antimicrobial peptide regulation
    TAGLNTransgelin (Cytoskeleton)-3.73-4.48Cell motility, structure
    EZREzrin (Membrane-cytoskeleton linker)-1.82-2.59Cell adhesion, signaling
    CCND1Cyclin D1 (Cell cycle)-1.82-2.17G1/S progression
    KRASKirsten rat sarcoma viral oncogene-2.24-2.64Signal transduction, proliferation

    Properties

    CAS Number

    170713-71-0

    Product Name

    Aureusimine B

    IUPAC Name

    6-benzyl-3-propan-2-yl-1H-pyrazin-2-one

    Molecular Formula

    C14H16N2O

    Molecular Weight

    228.29 g/mol

    InChI

    InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)

    InChI Key

    CZUORGWXUVRUMV-UHFFFAOYSA-N

    SMILES

    CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2

    Synonyms

    6-benzyl-3-isopropyl-2(1H)-pyrazinone
    aureusimine B
    phevalin

    Canonical SMILES

    CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.